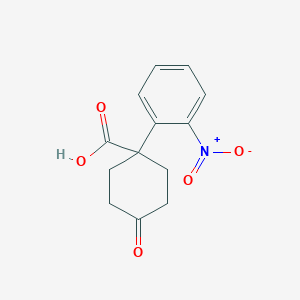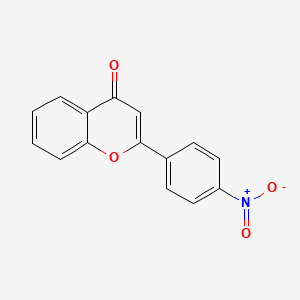![molecular formula C15H20N2O2 B11853701 Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1334499-59-0](/img/structure/B11853701.png)
Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Benzoil-1,5-diazaspiro[3.5]nonano-1-carboxilato es un compuesto químico con la fórmula molecular C15H20N2O2. Pertenece a la clase de compuestos espirócíclicos, que se caracterizan por una estructura bicíclica única donde dos anillos están conectados a través de un solo átomo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Benzoil-1,5-diazaspiro[3.5]nonano-1-carboxilato generalmente implica la reacción de bencilamina con un precursor espirócíclico adecuado en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base, como el hidruro de sodio, y un solvente, como el tetrahidrofurano (THF). La mezcla de reacción se agita a temperatura ambiente durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
La producción industrial de 1-Benzoil-1,5-diazaspiro[3.5]nonano-1-carboxilato puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Benzoil-1,5-diazaspiro[3.5]nonano-1-carboxilato se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde el grupo bencilo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en THF.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de varios compuestos espirócíclicos sustituidos.
Aplicaciones Científicas De Investigación
El 1-Benzoil-1,5-diazaspiro[3.5]nonano-1-carboxilato tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como farmacóforo en la química medicinal.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 1-Benzoil-1,5-diazaspiro[3.5]nonano-1-carboxilato implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la proliferación celular, mostrando así propiedades anticancerígenas. Las dianas y vías moleculares exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 1-Benzoil-1,7-diazaspiro[3.5]nonano-7-carboxilato
- 1-Benzoil-1,8-diazaspiro[3.5]nonano-1-carboxilato
Singularidad
El 1-Benzoil-1,5-diazaspiro[3.5]nonano-1-carboxilato es único debido a su estructura espirócíclica específica, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede mostrar una reactividad, estabilidad y bioactividad diferentes, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
1334499-59-0 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
benzyl 1,9-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-12-13-6-2-1-3-7-13)17-11-9-15(17)8-4-5-10-16-15/h1-3,6-7,16H,4-5,8-12H2 |
Clave InChI |
ADVRPMHYMUXPSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2(C1)CCN2C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)









![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)


